molecular formula C10H10ClNO3 B1304937 Glycine, N-((2-chlorophenyl)acetyl)- CAS No. 53056-11-4

Glycine, N-((2-chlorophenyl)acetyl)-

Cat. No.: B1304937
CAS No.: 53056-11-4
M. Wt: 227.64 g/mol
InChI Key: YQJXOWXZRHPCRB-UHFFFAOYSA-N
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Description

Glycine, N-((2-chlorophenyl)acetyl)-: is a non-steroidal anti-inflammatory drug that belongs to the class of arylacetic acidsThis compound has a molecular formula of C10H10ClNO3 and a molecular weight of 227.64 g/mol. It is characterized by its unique structure, which includes a glycine moiety linked to a 2-chlorophenylacetyl group.

Scientific Research Applications

Chemistry: In chemistry, Glycine, N-((2-chlorophenyl)acetyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its anti-inflammatory properties. It is used in the development of new drugs aimed at treating inflammatory conditions.

Medicine: Medically, Glycine, N-((2-chlorophenyl)acetyl)- is explored for its potential as a non-steroidal anti-inflammatory drug. It is investigated for its efficacy in reducing inflammation and pain in various conditions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2-chlorophenyl)acetyl)- typically involves the acylation of glycine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-((2-chlorophenyl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Glycine, N-((2-chlorophenyl)acetyl)- involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This results in the anti-inflammatory and analgesic effects observed with this compound.

Comparison with Similar Compounds

    Ibuprofen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action.

    Diclofenac: Known for its potent anti-inflammatory effects.

    Naproxen: Widely used for its anti-inflammatory and analgesic properties.

Uniqueness: Glycine, N-((2-chlorophenyl)acetyl)- is unique due to its specific structure, which combines a glycine moiety with a 2-chlorophenylacetyl group. This structure imparts distinct pharmacological properties, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

2-[[2-(2-chlorophenyl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJXOWXZRHPCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201098
Record name Glycine, N-((2-chlorophenyl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53056-11-4
Record name Glycine, N-((2-chlorophenyl)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053056114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-((2-chlorophenyl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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